molecular formula C6H3BrClN3 B1524932 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine CAS No. 1032650-41-1

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine

Cat. No. B1524932
M. Wt: 232.46 g/mol
InChI Key: MSHYYIJDYMVONW-UHFFFAOYSA-N
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Description

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine is a chemical compound with the molecular formula C6H3BrClN3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material. This compound is dissolved in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine consists of a pyrrolopyrimidine core with bromine and chlorine substituents. The molecular weight of this compound is 232.465 Da .


Physical And Chemical Properties Analysis

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine has a predicted boiling point of 384.3±37.0 °C and a predicted density of 1.996±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have been found to have anti-inflammatory effects. They inhibit the expression and activities of certain vital inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : The compound has been found to exhibit potent anti-inflammatory effects .

Anticancer Applications

  • Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have been synthesized and tested for anticancer activity .
  • Methods of Application : The compounds were synthesized using a microwave technique and tested in vitro against seven selected human cancer cell lines .
  • Results or Outcomes : Some compounds showed promising cytotoxic effects against certain cancer cell lines. For example, compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Antibacterial Applications

  • Summary of Application : 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine, a related compound, is used in the preparation of compounds with antibacterial activities .
  • Methods of Application : The compound binds to the enzyme DNA gyrase and prevents it from breaking down the bacterial DNA .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source, but the compound is used in the preparation of antibacterial agents .

Antiviral Applications

  • Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential as antiviral agents .
  • Results or Outcomes : The compound has been found to exhibit antiviral effects .

Treating Inflammatory Diseases

  • Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential for treating inflammatory diseases .
  • Results or Outcomes : The compound has been found to exhibit anti-inflammatory effects .

Antimycobacterial Applications

  • Summary of Application : 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine, a related compound, has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
  • Methods of Application : The compound binds to the enzyme RNA polymerase and prevents it from synthesizing RNA, thereby inhibiting the growth of mycobacteria .
  • Results or Outcomes : The compound has been found to exhibit antimycobacterial effects .

Antiviral Applications

  • Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential as antiviral agents .
  • Results or Outcomes : The compound has been found to exhibit antiviral effects .

Treating Inflammatory Diseases

  • Summary of Application : Pyrrolo[2,3-d]pyrimidine derivatives, including 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine, have shown potential for treating inflammatory diseases .
  • Results or Outcomes : The compound has been found to exhibit anti-inflammatory effects .

Antimycobacterial Applications

  • Summary of Application : 4-Chloro-5H-pyrrolo[3,2-D]pyrimidine, a related compound, has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
  • Methods of Application : The compound binds to the enzyme RNA polymerase and prevents it from synthesizing RNA, thereby inhibiting the growth of mycobacteria .
  • Results or Outcomes : The compound has been found to exhibit antimycobacterial effects .

Future Directions

The future directions of 7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine research could involve further exploration of its potential applications in pharmaceuticals and organic synthesis. Additionally, more studies could be conducted to understand its mechanism of action, especially in the context of its antiproliferative activity against different types of cancer cells .

properties

IUPAC Name

7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-3-1-9-5-4(3)10-2-11-6(5)8/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHYYIJDYMVONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680932
Record name 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine

CAS RN

1032650-41-1
Record name 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 7-bromo-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one (100 mg, 0.5 mmol) and 6 mL of POCl3 under argon was warmed at 115° C. After 3 hours, the mixture was cooled to room temperature and poured over 300 mL of ice, stirred, made basic with potassium carbonate and extracted with EtOAc. The combined organic layers were dried, filtered, and concentrated in vacuo to provide 101 mg (93%) of the desired 7-bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine as beige solid which was used without further purification.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 4-chloro-5H-pyrrolo[3,2-d]pyrimidine (100 mg), tetrahydrofuran (5 mL) was added, and N-bromosuccinimide (116 mg) was further added thereto, followed by stirring for 1 hour. After completion of the reaction, the reaction mixture was mixed with ethyl acetate and washed with water. The washed mixture was dried over anhydrous sodium sulfate, and filtered and distilled under reduced pressure to obtain the title compound.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
116 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
1
Citations
GJ Gainsford, JM Mason, SA Gulab - Acta Crystallographica Section …, 2010 - scripts.iucr.org
The title compound, C14H11BrClN3O, crystallizes with two independent molecules in the asymmetric unit. In the crystal, the molecules are linked by C—N⋯Br halogen bonds, as well …
Number of citations: 2 scripts.iucr.org

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